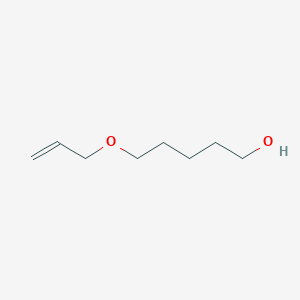
1-Pentanol, 5-(2-propenyloxy)-
Cat. No. B8695795
Key on ui cas rn:
139551-67-0
M. Wt: 144.21 g/mol
InChI Key: POHJXBUHHVFIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05646123
Procedure details


Allyl bromide (2.5 mL, 0.029 mol) was added dropwise to the mixture of 1,5-pentanediol (3 g, 0.029 mol) and sodium hydride (1.2 g, 80% dispersion in oil) in dry dimethylformamide. Stirring was continued overnight at room temperature. T.l.c. (2:1-toluene and ethyl acetate) still indicated the presence of some unreacted pentanediol. The unreacted sodium hydride was destroyed by addition of methanol. The mixture was concentrated to 50 mL by evaporation in vacuo. After dilution with methylene chloride (150 mL), the solvents were washed with water (three times), dried over magnesium sulfate and evaporated in vacuo. The residue was chromatographed on silica gel using a 2:1 mixture of toluene and ethyl acetate as eluant. The appropriate fractions gave compound 229 (0.931 g, 30%). 1H-n.m.r. (CDCl3): 5.83 (m, 1 H, --CH=), 5.20 (m, 2 H, =CH2), 3.95 (dd, 1 H, J=5.5 and 1.0 Hz, allylics), 3.66 and 3.46 (two t, 2 H each, J=6.5 Hz, O--CH2), 1.64 (m, 4 H) and 1.44 (m, 2 H): methylenes); 13C-n.m.r. (CDCl3): 134.7 and 116.6 (ethylenics), 71.6, 70.1 (CH2 --O--CH2), 62.1 (CH2OH) 32.2, 29.2 and 22.2 (methylenes).




[Compound]
Name
1-toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH2:1](Br)[CH:2]=[CH2:3].[CH2:5]([OH:11])[CH2:6][CH2:7][CH2:8][CH2:9][OH:10].[H-].[Na+].C(O)(O)CCCC>CN(C)C=O.C(OCC)(=O)C>[CH2:1]([O:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][OH:11])[CH:2]=[CH2:3] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCO)O
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
[Compound]
|
Name
|
1-toluene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)(O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The unreacted sodium hydride was destroyed by addition of methanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated to 50 mL by evaporation in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
After dilution with methylene chloride (150 mL), the solvents were washed with water (three times)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on silica gel using
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a 2:1 mixture of toluene and ethyl acetate as eluant
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OCCCCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.931 g | |
| YIELD: PERCENTYIELD | 30% | |
| YIELD: CALCULATEDPERCENTYIELD | 22.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

